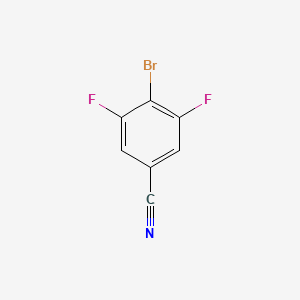

4-Bromo-3,5-difluorobenzonitrile

説明

Contextualization within Halogenated Benzonitrile (B105546) Derivatives

Halogenated benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile (-C≡N) group. These compounds are of significant interest in medicinal chemistry and materials science due to the profound influence of halogen atoms on the physicochemical properties of molecules. nih.govresearchgate.net The introduction of halogens can enhance metabolic stability, improve membrane permeability, and influence the binding affinity of a molecule to its biological target. acs.org

The nitrile group itself is a versatile functional group that can be transformed into other valuable moieties such as carboxylic acids, amines, amides, and tetrazoles. acs.org This versatility makes benzonitriles important intermediates in the synthesis of pharmaceuticals and agrochemicals. acs.org

Within this family, 4-Bromo-3,5-difluorobenzonitrile is distinguished by its specific substitution pattern. The presence of two fluorine atoms flanking a bromine atom on the benzene ring, along with the nitrile group, creates a molecule with multiple, distinct reactive centers. This unique arrangement allows for selective chemical transformations, making it a highly sought-after precursor in multi-step synthetic sequences.

Significance as a Multifunctional Synthetic Intermediate

The true value of this compound lies in its role as a multifunctional synthetic intermediate. ossila.com Its chemical architecture offers several avenues for reaction:

The Nitrile Group: The cyano group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to an amidine, among other reactions. This versatility is fundamental to building diverse molecular scaffolds. acs.orgossila.com

The Bromo Substituent: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. ossila.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

The Fluoro Substituents: The fluorine atoms significantly influence the electronic properties of the benzene ring, increasing its electrophilicity. While typically less reactive than bromine in cross-coupling reactions, they can participate in nucleophilic aromatic substitution reactions under specific conditions. Their presence also enhances the metabolic stability of resulting compounds, a desirable trait in drug discovery. acs.org

The strategic combination of these functional groups allows chemists to perform sequential and selective reactions. For instance, the bromine atom can be selectively targeted for a cross-coupling reaction, leaving the nitrile and fluorine groups intact for subsequent modifications. This level of control is crucial for the efficient and precise synthesis of complex target molecules.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 123688-59-5 | sigmaaldrich.comepa.govbldpharm.comsigmaaldrich.com |

| Molecular Formula | C7H2BrF2N | sigmaaldrich.com |

| Molecular Weight | 218.001 g/mol | synquestlabs.comsynquestlabs.com |

| Appearance | Solid | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

Research Findings and Applications

Research has demonstrated the utility of this compound in the synthesis of various functional molecules. For example, it serves as a key starting material for the preparation of certain active pharmaceutical ingredients (APIs). ossila.com The ability to selectively functionalize the molecule at its different reactive sites is a key advantage in the multi-step synthesis of complex drug candidates.

The compound is also a precursor to its corresponding aldehyde, 4-Bromo-3,5-difluorobenzaldehyde, another important synthetic building block. sigmaaldrich.comamericanelements.com This transformation highlights the versatility of the benzonitrile moiety.

The broader class of halogenated benzonitriles has been instrumental in the development of new drugs and materials. nih.gov The specific substitution pattern of this compound, with its distinct electronic and steric properties, offers unique opportunities for the design and synthesis of novel compounds with tailored characteristics.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-3,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMUGJVHRUVMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564129 | |

| Record name | 4-Bromo-3,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123688-59-5 | |

| Record name | 4-Bromo-3,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Pathways of 4 Bromo 3,5 Difluorobenzonitrile

Nucleophilic Substitution Reactions

The benzene (B151609) ring of 4-bromo-3,5-difluorobenzonitrile is rendered electron-deficient by the inductive effects of the two fluorine atoms and the nitrile group. This electronic characteristic makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. While specific studies detailing the nucleophilic substitution on this compound are not extensively documented in readily available literature, the presence of activating electron-withdrawing groups suggests its potential to react with various nucleophiles, such as amines and alkoxides. In such reactions, a nucleophile would typically displace one of the fluorine atoms or the bromine atom, with the regioselectivity being influenced by the reaction conditions and the nature of the incoming nucleophile.

Nitrile Group Derivatizations

The cyano group of this compound is a versatile functional handle that can be converted into several other important chemical moieties.

Conversion to Amidines

The transformation of nitriles to amidines is a valuable tool in medicinal chemistry. For analogous compounds like 4-bromo-3-fluorobenzonitrile (B163030), the conversion of the nitrile group to an amidine has been achieved using lithium bis(trimethylsilyl)amide. ossila.com This suggests a viable pathway for the synthesis of 4-bromo-3,5-difluorobenzamidine from this compound. This reaction typically proceeds by the nucleophilic addition of the amide to the electrophilic carbon of the nitrile, followed by protonation.

Reduction to Aldehydes (e.g., via 4-amino-3-bromo-2,5-difluorobenzonitrile (B175396) intermediates)

The nitrile group can be reduced to an aldehyde, often proceeding through an intermediate. A relevant example is the reduction of 4-amino-3-bromo-2,5-difluorobenzonitrile to 4-amino-3-bromo-2,5-difluorobenzaldehyde. This transformation can be accomplished using Raney nickel in the presence of formic acid. wikipedia.org Although this example involves a related compound with an additional amino group, it demonstrates a feasible method for the reduction of the nitrile functionality within a similar structural framework. The initial step to introduce an amino group onto the this compound ring would be required to follow this specific pathway.

| Reactant | Reagents and Conditions | Product | Yield |

| 4-amino-3-bromo-2,5-difluorobenzonitrile | Raney nickel, 95-97% HCOOH, 75°-85° C, 1 hour | 4-amino-3-bromo-2,5-difluorobenzaldehyde | 66% |

Table 1: Reduction of a Related Nitrile to an Aldehyde. wikipedia.org

Hydrolysis to Carboxylic Acids

| Reactant | Reagents and Conditions | Product | Yield |

| 4-amino-3,5-difluorobenzonitrile (B171853) | 1. NaOH (1 M), reflux, 24 h; 2. HCl | 4-amino-3,5-difluorobenzoic acid | 84.2% |

Table 2: Hydrolysis of a Related Nitrile to a Carboxylic Acid. ossila.com

Reactivity of Halogen Atoms in Cross-Coupling Processes

The bromine and fluorine atoms attached to the aromatic ring of this compound serve as reactive sites for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-F bonds can potentially allow for selective functionalization. Generally, the C-Br bond is more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions.

This compound is a suitable substrate for a variety of such transformations, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds.

Stille Coupling: Coupling with organostannanes. The analogous 4-bromo-3-fluorobenzonitrile is known to undergo Stille coupling reactions. ossila.comorganic-chemistry.org

Heck Coupling: Reaction with alkenes to form substituted alkenes. organic-chemistry.orgorganic-chemistry.org

Sonogashira Coupling: Coupling with terminal alkynes to generate arylalkynes. organic-chemistry.org

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products. chemrxiv.orgorganic-chemistry.orgwikipedia.orglibretexts.org

These reactions provide powerful methods for the elaboration of the this compound scaffold, enabling the synthesis of a wide array of complex molecules with potential applications in various fields of chemical research.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed |

| Suzuki-Miyaura Coupling | Boronic acids/esters | C-C |

| Stille Coupling | Organostannanes | C-C |

| Heck Coupling | Alkenes | C-C |

| Sonogashira Coupling | Terminal alkynes | C-C |

| Buchwald-Hartwig Amination | Amines | C-N |

Table 3: Overview of Potential Cross-Coupling Reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is a powerful method for identifying the characteristic vibrational modes of the functional groups within 4-Bromo-3,5-difluorobenzonitrile. The analysis of the infrared spectrum provides direct evidence for the presence of the nitrile group and the halogen-carbon bonds, as well as the substitution pattern on the aromatic ring.

The nitrile (C≡N) functional group is one of the most readily identifiable features in the infrared spectrum of this compound. The stretching vibration of the carbon-nitrogen triple bond gives rise to a sharp and intense absorption band. For aromatic nitriles, this peak typically appears in the range of 2240-2220 cm⁻¹. In the case of this compound, this characteristic absorption is observed near 2230 cm⁻¹. The sharpness of the peak is a result of the simple stretching motion of the C≡N bond, and its high intensity is due to the large change in dipole moment during this vibration.

The presence of halogen substituents on the benzene (B151609) ring is confirmed by their characteristic stretching vibrations. The carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds have distinct absorption regions in the FTIR spectrum.

The C-F stretching vibrations in aromatic compounds are known to produce strong and intense bands, typically found in the 1250-1100 cm⁻¹ region of the spectrum. The high electronegativity of fluorine leads to a significant dipole moment for the C-F bond, resulting in a strong absorption.

Conversely, the C-Br stretching vibration occurs at a much lower frequency due to the greater mass of the bromine atom compared to fluorine. This absorption is typically found in the "fingerprint region" of the spectrum, generally between 600 cm⁻¹ and 500 cm⁻¹, and is often of medium to strong intensity.

While the molecule has only two aromatic C-H bonds, their bending vibrations provide valuable information about the substitution pattern of the benzene ring. Aromatic C-H bending vibrations are categorized as either in-plane or out-of-plane. The out-of-plane (oop) bending vibrations are particularly useful for determining the arrangement of substituents. For a 1,2,3,5-tetrasubstituted benzene ring, which corresponds to the structure of this compound, the two adjacent hydrogen atoms give rise to a strong absorption band typically observed in the 850-800 cm⁻¹ range.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C≡N Stretch | Nitrile | ~2230 | Strong, Sharp |

| C-F Stretch | Aromatic Fluoride | 1250 - 1100 | Strong |

| C-H Out-of-Plane Bend | Aromatic | 850 - 800 | Strong |

| C-Br Stretch | Aromatic Bromide | 600 - 500 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atoms. Both ¹H and ¹⁹F NMR are crucial for the complete structural elucidation of this compound.

The ¹H NMR spectrum of this compound is simplified by the molecule's symmetry. The two hydrogen atoms attached to the aromatic ring at positions 2 and 6 are chemically equivalent. Consequently, they are expected to produce a single resonance in the spectrum.

This signal, located in the aromatic region (typically between δ 7.0 and 8.0 ppm), is influenced by the deshielding effects of the electronegative fluorine atoms and the electron-withdrawing nitrile group. The resonance is expected to appear as a triplet. This splitting pattern arises from the coupling of the two equivalent protons with the two equivalent fluorine atoms at positions 3 and 5 (a ³J HF coupling). According to the n+1 rule, where n is the number of adjacent equivalent fluorine atoms (n=2), the signal is split into a triplet.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. sigmaaldrich.comwikipedia.org In this compound, the two fluorine atoms at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. This equivalence results in a single signal in the ¹⁹F NMR spectrum.

The chemical shift of this signal is expected in the typical range for aromatic fluorides. The signal's multiplicity is determined by its coupling to the adjacent aromatic protons. Since there is one hydrogen on each adjacent carbon (at positions 2 and 6), the ¹⁹F signal is split into a doublet by the single neighboring proton (a ³J FH coupling).

Table 2: Predicted ¹H and ¹⁹F NMR Spectral Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| ¹H | H-2, H-6 | 7.5 - 8.0 | Triplet (t) | ³J HF |

| ¹⁹F | F-3, F-5 | -100 to -140 | Doublet (d) | ³J FH |

Utility in Agrochemical Analysis

While specific studies detailing the direct application of this compound as an analytical standard or metabolite in agrochemical analysis are not extensively documented in public literature, its structural motifs are present in various agrochemical compounds. Halogenated benzonitriles, as a class, are recognized as important intermediates and building blocks in the synthesis of pesticides. researchgate.net The presence of bromo and fluoro substituents on the benzonitrile (B105546) framework can impart specific properties, such as enhanced biological activity or altered environmental persistence. Therefore, the analysis of such compounds is a critical aspect of agrochemical research and development, as well as in monitoring their environmental fate. The unique spectral features of this compound would make it a useful reference compound for the development of analytical methods, such as chromatography and mass spectrometry, aimed at detecting and quantifying related agrochemical products and their degradation intermediates.

Raman Spectroscopy Studies

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its identification and structural analysis. thermofisher.com

For substituted benzonitriles, the key vibrational modes include:

C≡N Stretching: This is a very characteristic and strong band, typically appearing in the range of 2220-2240 cm⁻¹. For this compound, this peak is expected to be sharp and intense.

Aromatic C-C Stretching: The phenyl ring vibrations usually appear as a group of bands between 1400 and 1600 cm⁻¹.

C-F Stretching: The carbon-fluorine stretching vibrations are typically strong and found in the 1100-1400 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is expected at lower frequencies, generally in the 500-600 cm⁻¹ range.

Ring Bending and Torsional Modes: These vibrations occur at lower wavenumbers and are related to the out-of-plane movements of the substituents and the phenyl ring.

A normal coordinate analysis would provide a detailed potential energy distribution (PED) for each vibrational mode, indicating the contribution of different internal coordinates (stretching, bending, torsion) to each observed Raman band. researchgate.netekb.eg This allows for a precise assignment of the spectral features to specific molecular motions. Studies on similar molecules, such as other halogenated benzonitriles, have shown that the transferability of force constants can be a reliable method for predicting vibrational frequencies. researchgate.net

Table 1: Predicted Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1400 | Strong |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC), we can infer its likely solid-state characteristics based on studies of closely related compounds.

A single-crystal X-ray analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. These parameters are fundamental to understanding the molecule's geometry and electronic structure. For instance, the C-Br, C-F, and C≡N bond lengths, as well as the geometry of the phenyl ring, would be determined with high accuracy. In related fluorinated and brominated aromatic compounds, the C-F bond lengths are typically around 1.33-1.36 Å, and C-Br bond lengths are in the range of 1.88-1.92 Å. The C≡N triple bond is expected to be approximately 1.14 Å. The internal angles of the benzene ring may show slight distortions from the ideal 120° due to the electronic effects of the substituents.

Table 2: Expected Bond Parameters for this compound Based on Related Structures

| Bond | Expected Length (Å) |

|---|---|

| C-Br | 1.88 - 1.92 |

| C-F | 1.33 - 1.36 |

| C≡N | ~ 1.14 |

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. Given the absence of strong hydrogen bond donors, the crystal packing would likely be dominated by weaker interactions such as:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the electron-rich nitrogen atom of the nitrile group or the fluorine atoms of a neighboring molecule. C-Br···N and C-Br···F interactions are well-documented in crystal engineering. rsc.org

π-π Stacking: The aromatic phenyl rings can stack on top of each other, leading to stabilizing π-π interactions. The presence of fluorine atoms can influence the nature of this stacking, often leading to offset or "sandwich-herringbone" packing motifs.

The presence of strong electron-withdrawing groups, such as the nitrile and halogen substituents, can induce a degree of quinoidal character in the phenyl ring. A quinoidal structure is characterized by a pattern of alternating short and long carbon-carbon bonds within the ring, deviating from the uniform bond lengths of a purely aromatic benzene ring. This distortion is a result of the resonance delocalization of electrons being perturbed by the substituents.

The degree of quinoid character can be quantified by analyzing the bond lengths obtained from high-resolution single-crystal X-ray diffraction data. A significant alternation in bond lengths would be indicative of a partial loss of aromaticity and the adoption of a more quinoidal form. This structural feature can have important implications for the molecule's electronic properties, including its reactivity and its potential for use in materials science, for example, as a component in liquid crystals or organic semiconductors.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. However, detailed DFT studies specifically focused on the isolated 4-bromo-3,5-difluorobenzonitrile molecule are not extensively available in the public research literature. While DFT calculations have been performed on larger, more complex molecules synthesized from this compound, specific data for the following properties of the standalone molecule are not readily found in the reviewed sources.

Molecular Geometry Optimization

The optimization of the molecular geometry of this compound would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). This process would yield the most stable three-dimensional arrangement of the atoms, providing precise bond lengths and bond angles. Such data is fundamental for understanding the molecule's steric and electronic properties. However, specific optimized geometrical parameters for this compound are not available in the surveyed literature.

Vibrational Frequency Prediction and Assignment

Following geometry optimization, the vibrational frequencies of this compound could be calculated. These theoretical frequencies correspond to the molecule's infrared (IR) and Raman spectral bands. The analysis would involve identifying the vibrational modes associated with specific functional groups, such as the C-Br, C-F, and C≡N stretching and bending vibrations. A comparison with experimental spectra would allow for a detailed assignment of the observed bands, but published computational vibrational analyses for this specific molecule could not be located.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, highlighting electrophilic and nucleophilic regions. For this compound, an MEP map would be expected to show a region of negative potential (red/yellow) around the nitrogen atom of the nitrile group and the fluorine atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would likely be observed around the hydrogen atoms. While this is a standard output of DFT calculations, a specific MEP map for this compound is not available in the reviewed literature.

Atomic Charge Distribution Analysis (e.g., Mulliken Population Analysis)

Atomic charge distribution analyses, such as Mulliken population analysis, provide a quantitative measure of the partial charge on each atom within the molecule. This information is crucial for understanding the molecule's polarity and reactivity. For this compound, such an analysis would quantify the electron-withdrawing effects of the fluorine, bromine, and nitrile substituents. Specific Mulliken charge data for this compound is not present in the available search results.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

While a dedicated FMO analysis for isolated this compound is not detailed in the available literature, its role as a building block in larger functional molecules has led to computational studies on its derivatives. For instance, in the development of materials for organic light-emitting diodes (OLEDs), this compound has been used as a reactant. DFT calculations on these larger, synthesized molecules provide some insight into the electronic contributions of the this compound moiety.

In studies of complex molecules incorporating the this compound unit, the HOMO and LUMO distributions are calculated to understand charge transfer properties. For example, in a multiresonant thermally activated delayed fluorescent (MR-TADF) dendrimer, the HOMO and LUMO levels of the final molecule are influenced by the electron-withdrawing nature of the benzonitrile (B105546) group.

The table below presents the calculated HOMO, LUMO, and energy gap for complex molecules that contain the this compound-derived core, as reported in a study on OLED materials. It is important to note that these values are for the entire large molecule and not the isolated this compound.

| Derivative Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2GtBuCzCO2HDCzB | -5.40 | -2.63 | 2.77 |

| tBuCzCO2HDCzB | -5.35 | -2.73 | 2.62 |

In Silico Studies for Biological Activity Prediction

In silico methods are used to predict the physicochemical properties and potential biological activity of molecules. For this compound, some basic physicochemical properties have been calculated and are available in chemical databases. These properties can be used to make preliminary assessments of its drug-likeness, for example, by using Lipinski's rule of five.

The table below summarizes some of the computationally predicted physicochemical properties for this compound.

| Property | Value |

| Molecular Weight | 218.00 g/mol |

| Number of Heavy Atoms | 11 |

| Number of Aromatic Heavy Atoms | 6 |

| Fraction Csp3 | 0.0 |

| Number of Rotatable Bonds | 0 |

| Number of H-bond Acceptors | 3 |

| Number of H-bond Donors | 0 |

| Molar Refractivity | 38.77 |

| Topological Polar Surface Area (TPSA) | 23.79 Ų |

| Log P (iLOGP) | 1.86 |

| Log P (XLOGP3) | 2.53 |

| Log P (WLOGP) | 3.44 |

| Log P (MLOGP) | 3.05 |

| Log P (SILICOS-IT) | 3.32 |

These parameters suggest that this compound generally adheres to the criteria of Lipinski's rule of five (molecular weight < 500, Log P < 5, H-bond donors < 5, H-bond acceptors < 10), which indicates it may have reasonable oral bioavailability. The TPSA value of 23.79 Ų is well below the 140 Ų threshold often associated with good cell membrane permeability. These in silico predictions provide a preliminary screening of the molecule's potential pharmacokinetic properties.

Applications in Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological or toxicological activities. In the realm of environmental toxicology and drug discovery, QSAR is instrumental for predicting the effects of novel or untested chemicals, thereby reducing the need for extensive animal testing and accelerating the development of safer chemicals and more effective drugs. While direct QSAR studies explicitly incorporating this compound are not extensively documented in publicly available literature, its structural features make it a relevant candidate for such modeling, particularly within the class of substituted benzonitriles and other halogenated aromatic compounds.

Research into the toxicity of benzonitrile derivatives has demonstrated that their mechanism of action is often dependent on the nature of their substituents. nih.gov Halogenated benzonitriles, for instance, are frequently classified as non-polar narcotics. nih.gov The toxicity of these compounds is primarily driven by their ability to accumulate in the lipid membranes of cells, disrupting their normal function. This process, known as baseline toxicity or narcosis, is largely governed by the hydrophobicity of the molecule. researchgate.netnih.gov

In the context of QSAR, the biological activity (often expressed as the negative logarithm of the concentration that causes a 50% inhibitory effect, pIC50) is modeled as a function of various molecular descriptors. For non-polar narcotics like halogenated benzonitriles, the most critical descriptor is typically related to hydrophobicity, such as the logarithm of the octanol-water partition coefficient (logP or logKow). nih.govnih.gov This parameter quantifies the lipophilicity of a compound, with higher values indicating a greater tendency to partition into fatty or non-polar environments like cell membranes.

Beyond hydrophobicity, electronic descriptors are also crucial for refining QSAR models, especially for compounds that may exhibit more specific modes of action than simple narcosis. nih.govnih.gov These descriptors can include:

Energy of the Lowest Unoccupied Molecular Orbital (E-LUMO): This descriptor relates to the electrophilicity of a molecule and its ability to accept electrons, which can be important for understanding reactivity. nih.govbohrium.com

Energy of the Highest Occupied Molecular Orbital (E-HOMO): This indicates the electron-donating capability of a molecule.

Polarizability: This describes how easily the electron cloud of a molecule can be distorted by an external electric field, influencing non-covalent interactions. mdpi.com

For this compound, the presence of two fluorine atoms and a bromine atom significantly influences these descriptors. The halogens increase the molecule's molecular weight and surface area, and their high electronegativity affects the electronic distribution across the aromatic ring. These substitutions would lead to a relatively high hydrophobicity, suggesting that its primary mechanism of toxicity in aquatic organisms would likely be non-polar narcosis. A QSAR model for a series of related compounds would, therefore, heavily rely on a hydrophobicity descriptor to predict its toxic potency.

Illustrative Research Findings

To demonstrate how this compound would be situated within a QSAR study of substituted benzonitriles, the following data table has been constructed. It includes experimentally derived toxicity data for known benzonitriles against the ciliate Tetrahymena pyriformis and calculated descriptor values. The entry for this compound is included for illustrative purposes, with descriptor values calculated using standard computational methods and a predicted toxicity based on a hypothetical QSAR model.

Table 1: Illustrative QSAR Data for Substituted Benzonitriles

| Compound | Experimental pIC50 (log(L/mmol)) | logP (Calculated) | E-LUMO (Calculated, eV) | Predicted pIC50* |

|---|---|---|---|---|

| Benzonitrile | -0.51 | 1.56 | 0.45 | -0.49 |

| 4-Chlorobenzonitrile | -0.03 | 2.20 | 0.21 | -0.01 |

| 3,5-Dichlorobenzonitrile | 0.68 | 3.01 | 0.15 | 0.65 |

| 4-Bromobenzonitrile | 0.14 | 2.39 | 0.18 | 0.16 |

| 3,5-Difluorobenzonitrile (B1349092) | -0.15 | 1.85 | 0.33 | -0.18 |

| This compound | Not Available | 2.89 | 0.10 | 0.52 |

Note: Experimental data sourced from studies on Tetrahymena pyriformis. pIC50 is the logarithm of the inverse of the 50% inhibitory growth concentration. Calculated logP and E-LUMO values are representative. The Predicted pIC50 is based on a hypothetical linear regression model: pIC50 = 0.8 * logP - 1.7. The values for this compound are illustrative to show its potential place within such a dataset.

This illustrative table highlights how the high calculated logP value for this compound would lead to a prediction of higher toxic potency compared to less halogenated analogues, which is consistent with the principles of QSAR for non-polar narcotics.

Advanced Applications in Organic Synthesis

Building Block for Complex Organic Molecules

4-Bromo-3,5-difluorobenzonitrile is a key starting material for creating intricate organic structures. chemicalbook.combldpharm.com The presence of the bromine atom allows for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, further expanding its synthetic utility. The fluorine atoms can influence the electronic properties and metabolic stability of the final molecule.

A notable application is in the C-CN bond activation facilitated by nickel complexes. For instance, the reaction of 3,5-difluorobenzonitrile (B1349092) with [Ni(dippe)(μ-H)]₂ leads to the formation of (dippe)Ni(η²-3,5-F₂-C₆H₃CN). acs.org Heating this intermediate results in the C-CN bond activation product, (dippe)Ni(3,5-F₂-C₆H₃)(CN), in a significant yield. acs.org This reactivity highlights the compound's utility in organometallic chemistry and the synthesis of complex coordination compounds.

Precursor for Active Pharmaceutical Ingredients (APIs)

The synthesis of medicinally important compounds often relies on versatile scaffolds like this compound. chemicalbook.compharmacompass.com Its structural motifs are found in various drug candidates and approved medicines. Active pharmaceutical ingredients (APIs) are the core components of drugs responsible for their therapeutic effects. nih.gov The journey from a starting material to a final API involves a series of chemical reactions, and the properties of the initial building blocks are crucial for the success of the synthesis. nih.gov

For example, fluorinated benzonitriles are used in the preparation of antimutagenic agents. ossila.com Specifically, bichalcophene fluorobenzamidines, which have shown a significant reduction in mutation frequency, can be synthesized from precursors like 4-bromo-3-fluorobenzonitrile (B163030). ossila.com The synthesis often begins with a Stille coupling reaction, followed by the conversion of the nitrile group to an amidine. ossila.com

Preparation of Specialty Chemicals and Dyes

The reactivity of this compound extends to the synthesis of specialty chemicals and dyes. chemicalbook.com The compound can serve as an intermediate for creating molecules with specific optical or electronic properties. For instance, fluorinated benzonitriles are employed in the preparation of persistent room-temperature phosphorescent dyes. ossila.com These dyes, often derived from carbazole, can exhibit high quantum yields. ossila.com

The synthesis of such materials leverages the functional handles of the starting benzonitrile (B105546) to build larger, conjugated systems responsible for the desired photophysical properties.

Intermediates in Azobenzene (B91143) Derivative Synthesis

Azobenzene and its derivatives are known for their photoisomerization properties, making them valuable in applications such as molecular switches and optical data storage. researchgate.net While the direct synthesis of azobenzene derivatives from this compound is a specialized area, the general principles of azobenzene synthesis often involve the coupling of aniline (B41778) derivatives. The nitrile group of the benzonitrile can be a precursor to an amine group, which can then undergo diazotization and coupling reactions to form the characteristic -N=N- azo bridge.

Synthesis of Fluoroarylbichalcophenes

Research has demonstrated the use of fluorinated benzonitriles in the synthesis of novel monocationic fluoroaryl-2,2'-bichalcophenes. ossila.com These compounds have been evaluated for their biological activity. ossila.com The synthesis of these complex heterocyclic systems relies on the strategic use of functionalized building blocks like this compound to construct the target molecules with precise control over their structure and properties. chemicalbook.com

Physico-chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₂BrF₂N | chembk.com |

| Molar Mass | 218.00 g/mol | chembk.com |

| Density | 1.77 ± 0.1 g/cm³ (Predicted) | chembk.com |

| Boiling Point | 216.5 ± 35.0 °C (Predicted) | chembk.com |

| Storage Condition | 2-8°C | chembk.com |

Emerging Applications in Medicinal Chemistry

Role as an Intermediate in Drug Discovery and Development

4-Bromo-3,5-difluorobenzonitrile serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its utility stems from the distinct reactivity of its functional groups; the bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. This allows for the facile and precise assembly of complex molecular architectures.

The compound is a valued building block for researchers and is used in the development of novel drug candidates. google.com Its structural features are leveraged to create new compounds with potentially enhanced efficacy and metabolic stability. google.comgoogle.com For instance, it is listed as a reactant in the synthesis of hormone receptor modulators, specifically for the farnesoid X receptor (FXR), which is a target for metabolic and intestinal diseases. It is also identified as a key reagent in the development of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs often used in oncology and for treating autoimmune disorders.

Table 1: Examples of Drug Intermediates and Their Applications

| Intermediate | Therapeutic Area/Target |

|---|---|

| This compound | Hormone Receptor Modulators (FXR) |

| This compound | Bruton's Tyrosine Kinase (BTK) Inhibitors |

| 2-Methyl-2-propanesulfinamide | Asymmetric Synthesis for Neurological Disease Treatments |

| 1H-Imidazole-4-carboxylic acid | Antibacterial Drugs |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | Anti-inflammatory Drugs |

Investigations into Antimutagenic Properties of Derivatives

Research into the biological activities of compounds derived from halogenated benzonitriles has included investigations into antimutagenic properties. While direct studies on this compound derivatives are not prominently documented, research on a closely related analogue, 4-Bromo-3-fluorobenzonitrile (B163030), provides valuable insight.

Derivatives of 4-bromo-3-fluorobenzonitrile, specifically bichalcophene fluorobenzamidines, have demonstrated significant antimutagenic activity. In one study, these compounds were found to reduce the mutation frequency caused by sodium azide (B81097) by 69%. The synthesis of these antimutagenic agents begins with the 4-bromo-3-fluorobenzonitrile scaffold, which undergoes a Stille coupling reaction, followed by the conversion of the nitrile group into an amidine. This suggests that the fluorobenzonitrile skeleton is a promising starting point for developing agents that can counteract DNA damage.

Relevance in Research for Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

A review of available scientific literature and patent databases did not yield specific examples of this compound being used as an intermediate in the research and development of drugs for neurodegenerative diseases such as Alzheimer's or Parkinson's disease. While other complex intermediates are noted for their role in creating enantiomerically pure compounds for neurological treatments, a direct application of this compound in this specific therapeutic area is not documented in the reviewed sources.

Integration into Prodrug Design Strategies

Prodrug design is a sophisticated strategy used to overcome pharmacological and physicochemical barriers of a drug, such as poor solubility or premature metabolism. A prodrug is an inactive or poorly active molecule that is metabolically converted into the active parent drug within the body.

This compound plays a role in the foundational synthesis of complex molecules that are candidates for prodrug development. Patent literature demonstrates its use in creating novel hormone receptor modulators. The patents specify that the final compounds, synthesized using this compound as a starting material, can be prepared as a "pharmaceutically acceptable salt, hydrate, solvate, prodrug, stereoisomer, or tautomer". This indicates that the molecular scaffolds built from this intermediate are designed with the explicit possibility of being converted into prodrugs to improve their therapeutic profile.

Synthesis of Specific Pharmacophores for Biological Targets

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The development of new pharmacophores is a central goal of drug discovery. This compound has been utilized in the synthesis of specific pharmacophores designed to interact with defined biological targets.

One prominent example is the creation of inhibitors for the Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer. Researchers designed and synthesized a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, starting from a related bromo-benzoic acid scaffold. One of the lead compounds from this series demonstrated potent inhibition of cancer cell lines with FGFR1 amplification and was shown through molecular docking to bind effectively to the target receptor. The synthesis of such targeted inhibitors highlights the role of the bromo-phenyl core in constructing novel pharmacophores.

Table 2: Pharmacophores and Derivatives Associated with Halogenated Benzonitriles

| Compound/Derivative Class | Biological Target | Therapeutic Area |

|---|---|---|

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives | Fibroblast Growth Factor Receptor 1 (FGFR1) | Non-Small Cell Lung Cancer |

| Bichalcophene fluorobenzamidines (from 4-bromo-3-fluorobenzonitrile) | DNA (as antimutagen) | Antimutagenic Agent |

| Derivatives of this compound | Bruton's Tyrosine Kinase (BTK) | Oncology / Autoimmune Disease |

| Derivatives of this compound | Farnesoid X receptor (FXR) | Metabolic / Intestinal Disease |

Contributions to Materials Science Research

Development of Persistent Room-Temperature Phosphorescent Dyes

While the derivatives of 4-Bromo-3,5-difluorobenzonitrile are extensively studied for their photophysical properties, including phosphorescence at low temperatures (77 K) to determine energy levels for applications like Thermally Activated Delayed Fluorescence (TADF) researchgate.netchemrxiv.org, the available research does not detail its specific use in the development of materials with persistent room-temperature phosphorescence (RTP). The primary focus of current research lies in harnessing its derivatives for fluorescence-based applications in optoelectronics.

Synthesis of Specialty Polymers and Coatings

An extensive review of the provided search results indicates no specific research focused on the synthesis of specialty polymers or coatings using this compound as a monomer or precursor. The current body of scientific literature primarily documents its utility in the synthesis of discrete small molecules for electronic applications rather than macromolecular structures like polymers.

Electronic Materials Research (e.g., Organic Light-Emitting Diodes, Semiconductors)

The most significant contribution of this compound is in the research and development of organic semiconductors for electronic devices, especially Organic Light-Emitting Diodes (OLEDs). It serves as a key intermediate for creating sophisticated emitter molecules that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for theoretically 100% internal quantum efficiency in OLEDs. google.com

In a notable example of its application, researchers have developed a multiresonant TADF dendrimer for highly efficient and stable solution-processed OLEDs (SP-OLEDs). researchgate.netst-andrews.ac.uk The synthesis begins with a Suzuki-Miyaura cross-coupling reaction between an intermediate boronic ester (DCzB-Bpin) and this compound, which proceeds with a high yield of 96% to form the core structure DCzBDFCN. researchgate.netst-andrews.ac.uk This intermediate is then further functionalized through a subsequent Nucleophilic Aromatic Substitution (SNAr) reaction to attach donor dendrons, ultimately yielding the final emitter molecules. chemrxiv.orgst-andrews.ac.uk

These emitters, when incorporated into SP-OLEDs, have demonstrated exceptional performance, achieving high maximum external quantum efficiencies (EQE) and showing minimal efficiency roll-off at high brightness. researchgate.netst-andrews.ac.uk One such dendrimer, 2GtBuCzCO2HDCzB, which is derived from the this compound precursor, exhibits improved resistance to aggregation and quenching effects, leading to superior device performance, including in host-free device configurations. researchgate.net

Table 1: Performance of Solution-Processed OLEDs Using Emitters Derived from this compound This table is interactive. You can sort and filter the data.

| Emitter | Doping Conc. (wt%) | Max. External Quantum Efficiency (EQEmax) | EQE at 5000 cd/m² | Host Material | Reference |

|---|---|---|---|---|---|

| 2GtBuCzCO2HDCzB | 30% | 27.9% | 22.3% | mCP | researchgate.netst-andrews.ac.uk |

| tBuCzCO2HDCzB | 30% | 22.0% | 16.3% | mCP | researchgate.netst-andrews.ac.uk |

| 2GtBuCzCO2HDCzB | 100% (Host-Free) | 24.0% | - | None | researchgate.net |

Patent literature further supports the role of this compound as a versatile starting material. One patent describes its use in a reaction with 2,6-diphenyl-9H-carbazole to synthesize an intermediate for a heterocyclic compound intended for OLEDs. google.com Another patent discloses its use in reactions to create purely organic molecules that show TADF with emissions in the blue to green spectral range, highlighting its importance in developing next-generation displays. google.com

Intermediates for Liquid Crystal Materials

While some chemical suppliers categorize this compound under materials for liquid crystal (LC) applications ambeed.com, specific research articles or patents detailing its direct synthesis into and performance as a liquid crystal material were not identified in the provided search results. Its rigid, rod-like core structure is characteristic of molecules used in liquid crystal displays, but its primary documented application remains in the field of organic light-emitting diodes.

Development of Functional Materials

This compound is a prime example of a versatile building block for the development of advanced functional materials. google.com Its utility stems from the distinct reactivity of its functional groups. The bromine atom is ideal for engaging in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the straightforward formation of carbon-carbon bonds to construct larger, conjugated systems. researchgate.netst-andrews.ac.uk

Simultaneously, the electron-withdrawing nature of the two fluorine atoms and the nitrile group activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) reactions. st-andrews.ac.uk This dual reactivity enables chemists to build complex, multi-component molecular architectures with precisely engineered electronic and photophysical properties. The materials derived from this compound, particularly the TADF emitters, are designed for high performance in optoelectronic devices, demonstrating its crucial role in advancing functional organic materials. chemrxiv.orggoogle.comst-andrews.ac.uk

Role in Agrochemical Research and Development

Intermediate for Pesticides and Herbicides

While specific, commercialized pesticides and herbicides directly synthesized from 4-Bromo-3,5-difluorobenzonitrile are not extensively documented in publicly available literature, its structural motifs are characteristic of key intermediates in agrochemical synthesis. Fluorinated benzonitriles are widely recognized as precursors to a variety of biologically active compounds. The bromine atom in this compound provides a handle for chemists to introduce other functional groups through cross-coupling reactions, a common strategy in the synthesis of complex agrochemical molecules.

The nitrile group itself can be converted into other functionalities, such as amines or amides, which are prevalent in many pesticidal and herbicidal compounds. For instance, related compounds like 3,4-difluorobenzonitrile (B1296988) are known intermediates in the synthesis of herbicides. google.com The presence of the difluoro-substitution pattern on the benzene (B151609) ring is of particular interest to medicinal and agrochemical chemists due to the profound effects of fluorine on the resulting molecule's properties.

The synthesis of this compound itself can be achieved from precursors like 3,5-difluorobromobenzene. google.com Its availability as a chemical intermediate allows for its use in the construction of more complex molecules, including those with potential applications as crop protection agents.

Influence of Fluorine Substitution on Biological Activity

The introduction of fluorine atoms into a molecule can dramatically alter its biological activity. This is a well-established principle in drug design and is equally significant in the field of agrochemicals. The presence of two fluorine atoms in this compound is a key feature that influences the properties of any larger molecule synthesized from it.

The strategic placement of fluorine can lead to several advantageous effects:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes in target pests or weeds, as well as in the environment. This can lead to a longer-lasting effect of the agrochemical.

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity (the ability to dissolve in fats and oils) of a molecule. This property can enhance its ability to penetrate the waxy cuticles of insects or the leaves of plants, thereby improving uptake and efficacy.

Altered Electronic Properties: Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within a molecule. This can affect how the molecule binds to its target site, such as a specific enzyme or receptor in the pest or weed. In some cases, this can lead to a much tighter binding and therefore higher potency.

Conformational Effects: The size of a fluorine atom is similar to that of a hydrogen atom, allowing it to be substituted with minimal steric hindrance. However, its electronic properties can influence the preferred three-dimensional shape of the molecule, which can be critical for a precise fit with its biological target.

The following table summarizes the key effects of fluorine substitution on the biological activity of agrochemicals:

| Property Affected | Influence of Fluorine Substitution |

| Metabolic Stability | Increased due to the strength of the C-F bond. |

| Lipophilicity | Generally increased, aiding in membrane penetration. |

| Binding Affinity | Can be enhanced through altered electronic interactions at the target site. |

| Bioavailability | Often improved due to a combination of the above factors. |

The strategic incorporation of fluorine, as seen in building blocks like this compound, is a powerful tool for the rational design of new and improved agrochemicals. By fine-tuning the properties of a lead compound through fluorination, researchers can develop pesticides and herbicides with superior performance characteristics.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

While standard routes to functionalized benzonitriles exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic pathways to 4-Bromo-3,5-difluorobenzonitrile. Current methods often involve multi-step processes that may begin with precursors like dichlorobenzonitriles or require the bromination of an existing difluoroaniline. prepchem.comchemicalbook.com The exploration of novel synthetic strategies is crucial for making this compound more accessible for research and industrial application.

Future investigations could target:

Direct C-H Activation/Halogenation: Developing catalytic systems for the direct and regioselective bromination of 3,5-difluorobenzonitrile (B1349092) would represent a significant step forward in atom economy, reducing the number of synthetic steps and waste generated.

Flow Chemistry Processes: Implementing continuous flow technologies for the synthesis could offer enhanced control over reaction parameters (temperature, pressure, reaction time), leading to improved yields, higher purity, and safer handling of reactive intermediates.

Enzymatic Synthesis: Biocatalytic approaches, using engineered halogenase enzymes, could provide highly specific and environmentally benign routes to this compound and its derivatives, operating under mild conditions.

A comparative table of potential synthetic avenues is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Direct C-H Bromination | High atom economy, fewer synthetic steps. | Achieving high regioselectivity, catalyst stability and cost. |

| Continuous Flow Synthesis | Improved safety, scalability, and product purity. | High initial setup cost, optimization of flow parameters. |

| Biocatalytic Halogenation | High selectivity, environmentally friendly conditions. | Enzyme stability, substrate scope, and scalability. |

| Halogen Exchange (Halex) Reactions | Utilizes readily available starting materials. | Harsh reaction conditions, potential for side products. |

Advanced Computational Modeling for Predictive Research and Material Design

Computational chemistry offers a powerful tool for predicting the properties of this compound and guiding experimental work. Building on studies of similar molecules like 3,5-difluorobenzonitrile, advanced modeling can accelerate the discovery of new applications. nih.gov Ab initio and Density Functional Theory (DFT) calculations can provide deep insights into the molecule's fundamental characteristics. nih.gov

Future computational studies should focus on:

Predicting Spectroscopic Signatures: Calculating the theoretical FTIR and Raman spectra to aid in experimental characterization and analysis of reaction products. nih.gov

Mapping Electrostatic Potential: Modeling the molecular electrostatic potential surface to predict non-covalent interactions, which are crucial for designing host-guest systems in functional materials and understanding receptor-ligand binding in pharmaceutical contexts.

Simulating Reactivity: Calculating reaction energy profiles for potential synthetic transformations, such as palladium-catalyzed cross-coupling reactions, to predict feasibility and optimize reaction conditions.

| Computational Model | Predicted Property / Application | Significance |

| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies (IR/Raman), electronic structure. | Foundational data for characterization and predicting reactivity. |

| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption/emission spectra. | Design of new phosphorescent dyes and optoelectronic materials. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bond strengths and intermolecular interactions. | Understanding crystal packing and ligand-receptor interactions. |

| Molecular Dynamics (MD) Simulations | Behavior in solution or within a material matrix. | Predicting solubility, diffusion, and material compatibility. |

Integration into Advanced Functional Materials Systems

The incorporation of multiple halogens and a nitrile group suggests that this compound is a prime candidate for inclusion in advanced functional materials. A related compound, 4-bromo-3-fluorobenzonitrile (B163030), is already used in the synthesis of persistent room-temperature phosphorescent dyes derived from carbazole. ossila.com The additional fluorine atom in the target molecule could further enhance properties like quantum yield and stability.

Emerging research paradigms include:

Organic Light-Emitting Diodes (OLEDs): Using this compound as a building block for host materials or emitters in Thermally Activated Delayed Fluorescence (TADF) or phosphorescent OLEDs. The heavy bromine atom can enhance spin-orbit coupling, promoting intersystem crossing essential for high efficiency.

Liquid Crystals: The rigid, polar structure of the molecule could be exploited in the design of novel liquid crystalline materials with specific dielectric and optical properties for display technologies.

Organic Semiconductors: The electron-withdrawing nature of the fluorine and nitrile groups makes this compound a potential building block for n-type organic semiconductors for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

| Material System | Potential Role of this compound | Targeted Property Enhancement |

| OLEDs | Precursor for phosphorescent emitters or host materials. | High quantum efficiency, color tuning, increased stability. |

| Liquid Crystals | Core structural unit. | Tailored clearing points, high birefringence, specific dielectric anisotropy. |

| Organic Semiconductors | n-type building block. | Improved electron mobility, ambient stability. |

Targeted Applications in Pharmaceutical and Agrochemical Innovation

Halogenated aromatic compounds are cornerstones of modern medicinal and agricultural chemistry. Fluorine, in particular, is often introduced to modulate metabolic stability, lipophilicity, and binding affinity. The bromine atom serves as a versatile synthetic handle for constructing more complex molecules. The related 4-Bromo-3-fluorobenzonitrile is utilized as a molecular scaffold for active pharmaceutical ingredients (APIs), including antimutagenic drugs. ossila.combiosynth.com

Future research should be directed towards:

Fragment-Based Drug Discovery (FBDD): Employing this compound as a fragment for screening against various biological targets. Its defined vector for chemical elaboration via the bromine atom makes it an ideal starting point.

Kinasе Inhibitor Scaffolds: The benzonitrile (B105546) motif is present in numerous kinase inhibitors. The unique substitution pattern of this molecule could be used to explore new chemical space and target kinases with greater selectivity.

Novel Agrochemicals: Developing new herbicides or fungicides by incorporating the 4-bromo-3,5-difluorophenyl moiety. The halogens can enhance the biological activity and modify the environmental persistence of the resulting products.

| Area of Innovation | Rationale for Use | Key Synthetic Reaction |

| Pharmaceuticals | Scaffold for APIs; modulation of metabolic stability and binding affinity. ossila.comnbinno.com | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). ossila.com |

| Agrochemicals | Bioisostere for other halogenated rings; potential for novel modes of action. | Nucleophilic aromatic substitution or cross-coupling. |

| Medicinal Chemistry | Building block for creating libraries of diverse small molecules. ossila.com | Conversion of the nitrile group to amidines or tetrazoles. ossila.com |

Elucidation of Reaction Mechanisms and Kinetics

A deep understanding of the reaction mechanisms and kinetics involving this compound is essential for optimizing its use as a chemical intermediate. While general principles of reactivity are known, specific quantitative data for this molecule are lacking.

Key areas for future mechanistic studies include:

Kinetics of Cross-Coupling Reactions: Performing detailed kinetic analysis of Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions using this substrate. ossila.com This would involve identifying the rate-determining step, understanding the effect of ligand and base choice, and quantifying catalyst turnover numbers.

Nucleophilic Aromatic Substitution (SNAAr): Investigating the kinetics of displacing the fluorine atoms with various nucleophiles. The electron-withdrawing nitrile group activates the ring for such reactions, and understanding the regioselectivity and relative rates is crucial for synthetic planning.

Nitrile Group Transformations: Studying the mechanisms of converting the nitrile group into other functionalities like amidines, amides, carboxylic acids, or tetrazoles in the context of the molecule's specific electronic structure. The reaction rates and pathways can be significantly influenced by the adjacent fluorine atoms.

A focused investigation into these areas will provide a predictive framework for the synthetic application of this compound, enabling chemists to design more efficient and robust synthetic routes to a wide array of valuable target molecules.

Q & A

What are the optimal synthetic routes for 4-Bromo-3,5-difluorobenzonitrile, and how do halogenation strategies influence regioselectivity?

Basic

The synthesis typically involves halogenation of a fluorinated benzonitrile precursor. For example, bromination of 3,5-difluorobenzonitrile using bromine (Br₂) or N-bromosuccinimide (NBS) under radical or electrophilic conditions can yield the target compound. Regioselectivity is controlled by directing groups (e.g., nitrile) and reaction conditions (temperature, solvent polarity). Evidence from analogous compounds shows that Pd-catalyzed cross-coupling or Ullmann reactions can introduce bromine at the para position relative to the nitrile group .

Advanced

Regioselectivity challenges arise due to competing fluorine-directed bromination. Computational studies (DFT) can predict activation energies for different intermediates, guiding solvent selection (e.g., DMF for polar transition states) . Optimization may involve low-temperature radical bromination (e.g., -78°C with AIBN) to minimize side reactions. LCMS and ¹⁹F NMR are critical for monitoring intermediates .

How can spectroscopic techniques resolve structural ambiguities in this compound?

Basic

¹H and ¹³C NMR identify aromatic proton environments, while ¹⁹F NMR distinguishes fluorine substituents. The nitrile group (C≡N) shows a sharp IR peak near 2230 cm⁻¹ . For crystallographic confirmation, single-crystal X-ray diffraction (SC-XRD) with programs like ORTEP-3 provides precise bond angles and halogen positioning .

Advanced

Contradictions in NOESY or COSY spectra may arise from rotational isomerism. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) differentiates between bromine isotopes (⁷⁹Br/⁸¹Br) . For ambiguous fluorine coupling, solid-state NMR under magic-angle spinning (MAS) resolves dipolar interactions .

What are the key applications of this compound in pharmaceutical intermediates?

Basic

The compound serves as a precursor for Suzuki-Miyaura cross-coupling to introduce aryl groups. For example, in Reference Example 80 (EP 4 374 877 A2), it was used to synthesize pyrrolo-pyridazine carboxamide derivatives via Pd-catalyzed amination .

Advanced

In fragment-based drug discovery, its bromine acts as a "exit vector" for late-stage diversification. Computational docking (e.g., AutoDock Vina) predicts binding modes with target enzymes, while metabolic stability is assessed using hepatic microsome assays .

How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

Basic

The electron-withdrawing nitrile and fluorine groups activate the aryl bromide for nucleophilic aromatic substitution (SNAr). Steric hindrance from 3,5-difluoro substituents slows but enhances selectivity in Buchwald-Hartwig aminations .

Advanced

DFT calculations reveal that fluorine’s ortho-directing effect competes with nitrile’s meta-directing influence. Kinetic studies show that bulky ligands (e.g., XPhos) improve Pd catalyst turnover in Stille couplings .

What safety and handling protocols are recommended for this compound?

Basic

Use PPE (gloves, goggles) due to potential skin/eye irritation. Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. LCMS and GC-MS monitor purity and degradation .

Advanced

Thermogravimetric analysis (TGA) assesses thermal stability, while accelerated stability studies (40°C/75% RH) predict shelf life. Spill containment requires activated carbon or vermiculite to absorb halogenated waste .

How can computational modeling aid in predicting the physicochemical properties of this compound?

Advanced

COSMO-RS simulations predict solubility in organic solvents (e.g., logP ~2.5 in DCM). Molecular dynamics (MD) models crystallinity, validated by PXRD . QSAR models correlate substituent effects with bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。